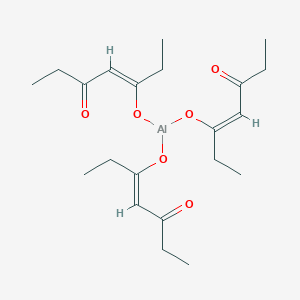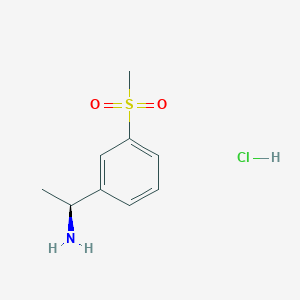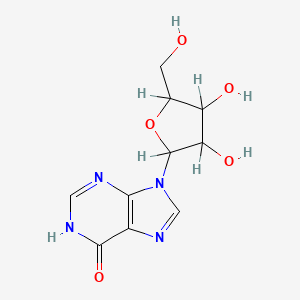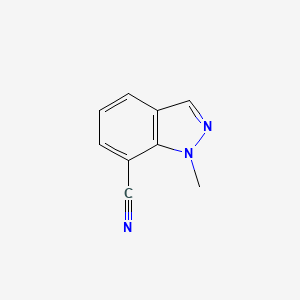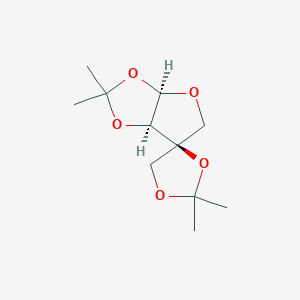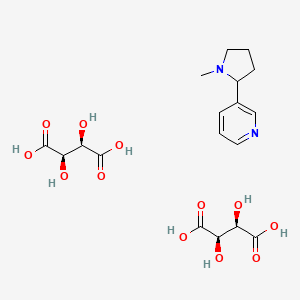
H-Glu-Glu-Glu-OH
Vue d'ensemble
Description
“H-Glu-Glu-Glu-OH” is a glutamic acid derivative containing amino and carboxyl groups . It is an analog of acidic tripeptide and can contribute to calcium absorption . It is also known as Glu-Glu .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The synthetic route includes the use of benzyloxycarbonyl chloride (CAS#:6922-66-3) as a starting material . Other intermediates used in the synthesis include Z-Glu (OBzl)-OH (CAS#:5680-86-4), N- (N-benzyloxycarbonyl-L-glutamyl)-L-glutamic acid gamma-benzyl ester (CAS#:111586-92-6), N-Cbz-L-glutamic acid alpha-benzyl ester (CAS#:35726-62-6), and N- (O-ethyl-N-benzyloxycarbonyl-L-glutamyl)-L-glutamic acid gamma-ethyl ester (CAS#:3523-22-6) .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H16N2O7 . Its molecular weight is 276.24300 . The exact mass is 276.09600 .
Chemical Reactions Analysis
“this compound” is likely to interact with the N-methyl-D-aspartate (NMDA) receptors . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.47 g/cm3 . Its boiling point is 666ºC at 760 mmHg . The melting point is 187 ºC (decomposition) in ethanol . The flash point is 356.6ºC . It should be stored at 28°C .
Applications De Recherche Scientifique
1. Role in Enzymatic Reactions and Infrared Spectra Analysis
Carboxylic groups of Asp and Glu side chains, which are related to H-Glu-Glu-Glu-OH, play a crucial role in enzymatic reactions. Understanding their hydrogen-bond structures is vital for deciphering reaction mechanisms. Studies have demonstrated the correlation between these structures and C=O stretching frequencies using density functional theory calculations. This research offers criteria for determining the H-bond structures of Asp and Glu side chains in proteins, aiding in the interpretation of their Fourier transform infrared spectra (Takei, Takahashi, & Noguchi, 2008).
2. Hydrogen Bonding and Protein Structures
Research on (L-Glu)n by infrared spectroscopy reveals the formation of structurally symmetrical and easily polarizable hydrogen bonds between side chains in proteins. These studies contribute to understanding the hydrogen bonding mechanisms and their impact on protein structures and functions, offering insights into charge shifts in enzyme active centers and proton-conducting mechanisms in biological membranes (Kristof & Zundel, 1980).
3. Understanding OH Radical Reactions with Glutamic Acid
The study of the OH radical's reaction with glutamic acid (Glu) is crucial in understanding oxidative damage to proteins. This research addresses the reaction's efficiency, indicating significant differences in reaction profiles between gas-phase and solvent-phase due to the amino acid's zwitterionic nature. Such insights are critical for comprehending the vulnerability of certain amino acids, like Glu, to oxidative attack by OH radicals (Keshavarz & Mazarei, 2018).
Mécanisme D'action
Target of Action
The primary target of H-Glu-Glu-Glu-OH, also known as γ-Glu-Glu-Glu, is the N-methyl-D-aspartate (NMDA) receptors in neurons . These receptors are a type of ionotropic glutamate receptor that play a key role in neuronal communication and synaptic plasticity .
Mode of Action
This compound interacts with its targets by partially activating the NMDA receptors . It has been observed to elicit excitatory effects on neurons, likely through this activation . The compound exhibits higher efficacy for NMDA receptors containing the GluN2B subunit . At low concentrations, it can potentiate the responses of glutamate on NMDA receptors .
Biochemical Pathways
This compound is involved in the glutathione (GSH) metabolism pathway . It can be a by-product of glutathione breakdown after γ-glutamyl transferase action . Therefore, its production may reflect the activity of the GSH cycle, indirectly indicating the cell’s antioxidant defense against oxidative stress .
Pharmacokinetics
Given its hydrophilic nature , it is likely to have good water solubility, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The activation of NMDA receptors by this compound can lead to excitatory effects on neurons . This could potentially influence various neuronal functions and processes, given the role of NMDA receptors in neuronal communication and synaptic plasticity .
Action Environment
The action of this compound is influenced by the cellular environment . Its production is linked to GSH metabolism, and thus it could exert excitatory effects by activating neuronal NMDA receptors when GSH production is enhanced . The integrity of synaptic transmission is also crucial for its effects, as they can be blocked by tetrodotoxin (TTX), a potent neurotoxin .
Safety and Hazards
When handling “H-Glu-Glu-Glu-OH”, avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
H-Glu-Glu-Glu-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of glutathione, a critical antioxidant in cells . The nature of these interactions is primarily metabolic, contributing to the synthesis of essential biomolecules .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It serves as a major metabolic fuel for tissues of fish, including the intestine, liver, kidneys, and skeletal muscle . It plays important roles not only in protein synthesis but also in glutathione synthesis and anti-oxidative reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In the liver of fish, it is hydrolyzed by phosphate-activated glutaminase to Glu, which undergoes either deamination by GDH or transamination by various Glu transaminases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may affect metabolic flux or metabolite levels. For example, it is involved in the synthesis of glutathione .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMZDDKFCSKOT-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949110 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26247-79-0 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



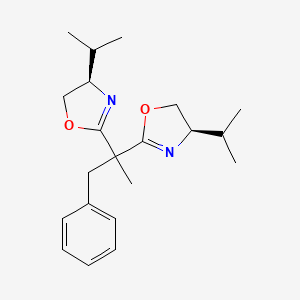
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)
